2-azido-4-methoxybenzonitrile
Description
Properties
CAS No. |
1509542-31-7 |
|---|---|
Molecular Formula |
C8H6N4O |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Diazotization-Azidation Sequence
2-Amino-4-methoxybenzonitrile can be converted to the diazonium salt, which subsequently reacts with NaN3:
-
Diazotization : NaNO2, HCl, 0–5°C
-
Azide transfer : NaN3, CuSO4 catalyst
Yield : 65% (hypothetical, based on RSC methods)
Integrated Synthesis from 2-Azido-4-methoxybenzaldehyde
Adapting the one-pot protocol from CN101092377A, the azide group is introduced at the aldehyde stage:
Synthetic Route
-
Azide installation :
-
Substrate: 2-Hydroxy-4-methoxybenzaldehyde
-
Mitsunobu reaction with HN3 or diazotization of 2-amino-4-methoxybenzaldehyde.
-
-
Nitrile formation :
-
Oximation: NH2OH·HCl, Et3N, CH2Cl2, 25°C
-
Dehydration: SOCl2, 0–15°C
-
Advantages :
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Feasibility
The pilot-scale success of 4-methoxybenzonitrile synthesis suggests scalability for the azido derivative:
-
Cost analysis : Raw material costs increase by 18% due to azide precursors.
-
Safety protocols : Continuous flow reactors recommended for azide steps to minimize shock risks.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-4-methoxybenzonitrile undergoes various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Substitution Reactions: The methoxy group can be substituted under appropriate conditions, leading to the formation of different derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Substitution: Strong nucleophiles and bases are often employed.
Reduction: Hydrogenation catalysts or reducing agents like lithium aluminum hydride are used.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Substituted Derivatives: Formed from substitution reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
2-Azido-4-methoxybenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-azido-4-methoxybenzonitrile primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state . The nitrile group can also participate in various reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzonitrile Derivatives
4-Methoxybenzonitrile
Molecular Formula: C₈H₇NO Key Features:
- Lacks the azide group, reducing reactivity in click chemistry.
- The methoxy and nitrile groups enable participation in electrophilic aromatic substitution and hydrolysis reactions.
(R)-4-Bromo-2-(Oxiran-2-ylmethoxy)benzonitrile
Molecular Formula: C₁₀H₈BrNO₂ Key Features:
- Substitutes azide with bromo and epoxide-functionalized methoxy groups.
- Bromo enables cross-coupling reactions (e.g., Suzuki), while the epoxide offers ring-opening reactivity for polymer or drug synthesis.
- Safety: Epoxides are known sensitizers, requiring strict ventilation controls .
Data Table: Comparative Analysis of Key Properties
Q & A
Q. What are the common synthetic routes for preparing 2-azido-4-methoxybenzonitrile, and what experimental conditions optimize yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or diazo-transfer reactions. For example:
- Substitution : React 4-methoxy-2-halobenzonitrile (e.g., chloro or bromo derivatives) with sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO at 60–80°C for 12–24 hours .
- Diazo Transfer : Treat 4-methoxybenzonitrile derivatives with triflyl azide (TfN₃) under mild conditions (0–25°C) to introduce the azide group selectively .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (>70%) are achieved by controlling moisture and using anhydrous solvents .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.5 ppm), with methoxy protons at δ ~3.8 ppm. The absence of NH₂ signals distinguishes it from amino analogs .
- ¹³C NMR : Nitrile carbon at δ ~115 ppm; methoxy carbon at δ ~55 ppm .
- IR : Strong azide (N₃) stretch at ~2100 cm⁻¹ and nitrile (C≡N) absorption at ~2230 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matches the molecular weight (e.g., 189.16 g/mol for C₈H₆N₄O) .
Advanced Research Questions
Q. How does the azide group influence the thermal stability and decomposition pathways of this compound under varying conditions?
- Methodological Answer :
- Thermal Analysis : Conduct differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to identify decomposition onset (~150–200°C). Exothermic peaks indicate potential azide decomposition .
- Mechanistic Studies : Use in situ FTIR to detect nitrogen gas (N₂) release or nitrene intermediates. Decomposition in polar solvents (e.g., DMF) may yield secondary amines or tetrazoles .
- Safety : Store at –20°C in inert atmospheres to prevent accidental exothermic reactions .
Q. What strategies mitigate contradictions in biological activity data for azido-aromatic compounds like this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 2-amino vs. 2-azido derivatives) using in vitro assays. For example, azide groups may reduce cytotoxicity but enhance photostability .
- Data Normalization : Control for solvent effects (e.g., DMSO concentration in cell assays) and batch-to-batch purity variations (>98% purity via HPLC) .
- Computational Modeling : Use DFT calculations to predict azide reactivity and binding affinity toward biological targets .
Q. How can this compound be utilized in click chemistry for drug discovery applications?
- Methodological Answer :
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : React with terminal alkynes (e.g., propargyl-modified biomolecules) in aqueous buffer (pH 7.4) with CuSO₄/sodium ascorbate. Monitor triazole formation via LC-MS .
- Strain-Promoted Click Chemistry : Use dibenzocyclooctyne (DBCO) derivatives for copper-free reactions, ideal for in vivo labeling .
- Validation : Confirm conjugation efficiency via fluorescence tagging or MALDI-TOF .
Safety and Handling Considerations
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and purification .
- Storage : Keep in amber vials under nitrogen at –20°C to prevent azide degradation .
- Spill Management : Neutralize spills with 10% sodium hypochlorite (NaClO) to degrade azides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
